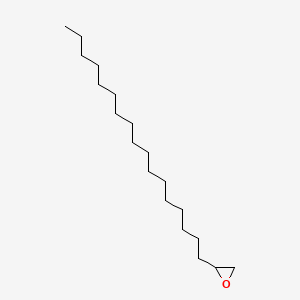

1,2-Epoxynonadecane

CAS No.: 67860-04-2

Cat. No.: VC18465460

Molecular Formula: C19H38O

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67860-04-2 |

|---|---|

| Molecular Formula | C19H38O |

| Molecular Weight | 282.5 g/mol |

| IUPAC Name | 2-heptadecyloxirane |

| Standard InChI | InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3 |

| Standard InChI Key | CEUXMUYHMURJFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC1CO1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,2-Epoxynonadecane (IUPAC name: 2-heptadecyloxirane) features a 19-carbon aliphatic chain with an epoxide group at the first and second carbon atoms. The SMILES notation (CCCCCCCCCCCCCCCCCC1CO1) and InChIKey (CEUXMUYHMURJFZ-UHFFFAOYSA-N) confirm its branching and stereochemistry . The compound’s rigidity is influenced by the oxirane ring, while the long hydrocarbon chain contributes to its hydrophobicity, as evidenced by a high octanol-water partition coefficient () .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary method for synthesizing 1,2-epoxynonadecane involves the epoxidation of nonadecene using peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions. Vulcanchem reports yields optimized at temperatures between 40–60°C, with reaction times varying from 6 to 12 hours. Alternative approaches include catalytic oxidation using transition metal complexes, though these are less commonly documented.

Reactivity Profile

As an epoxide, 1,2-epoxynonadecane undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids. Its reactivity is comparable to smaller epoxides (e.g., 1,2-epoxybutane), though steric hindrance from the long alkyl chain may slow kinetics . The compound’s stability in aqueous environments is limited, with hydrolysis yielding vicinal diols under acidic or basic conditions.

Physicochemical and Pharmacokinetic Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 282.5 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | 0.846 g/mL (predicted) | |

| 8.185 | ||

| Aqueous Solubility () | -6.911 (poor solubility) |

Pharmacokinetics

-

Absorption: Low intestinal absorption () due to high hydrophobicity .

-

Distribution: High plasma protein binding (98.13%) and moderate volume of distribution () .

-

Metabolism: Substrate for CYP2C9 (), suggesting hepatic oxidation .

-

Excretion: Predicted clearance rate () indicates renal and hepatic pathways .

Natural Occurrence and Biological Activities

Phytochemical Identification

1,2-Epoxynonadecane has been isolated from the n-hexane extract of Senna italica leaves, a plant used traditionally for treating urinary tract infections and intestinal tumors . GC-MS analysis of the extract confirmed its presence alongside bioactive compounds like squalene and stigmasterol, suggesting synergistic effects in antimicrobial and anti-inflammatory activities .

Industrial and Research Applications

Organic Synthesis

1,2-Epoxynonadecane serves as a precursor in the synthesis of surfactants and polymer cross-linking agents. Its epoxide group facilitates copolymerization with diols or diamines, forming polyether networks .

Material Science

In epoxy resin formulations, long-chain epoxides like 1,2-epoxynonadecane enhance flexibility and reduce brittleness. Recent studies on cardanol-based phenalkamine-cured epoxies highlight improved mechanical properties, though this compound’s direct role remains exploratory .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume